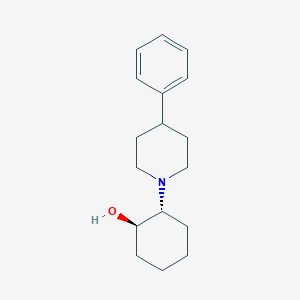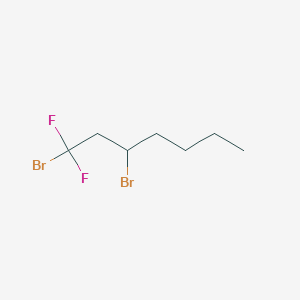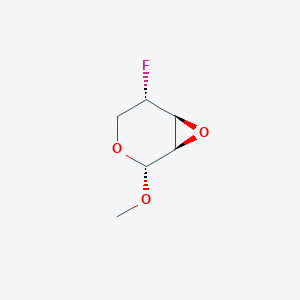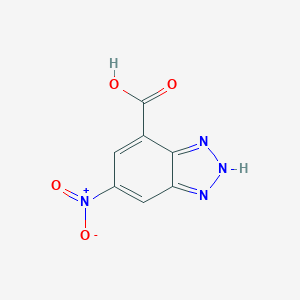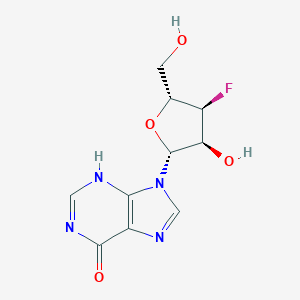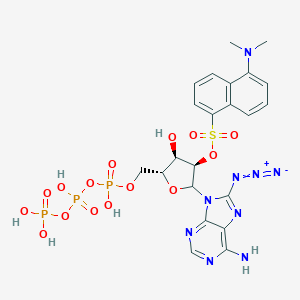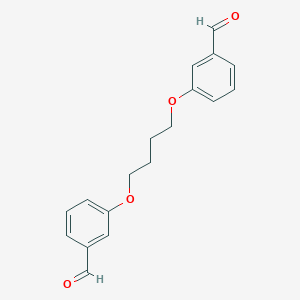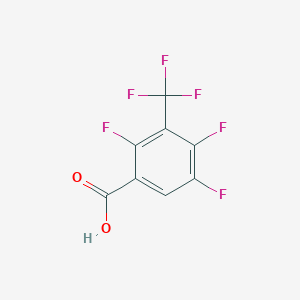
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid, also known as TFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. TFB is a highly fluorinated carboxylic acid that can be synthesized using various methods. Its unique chemical structure has led to its use in different research studies, including drug discovery, materials science, and environmental science.
Applications De Recherche Scientifique
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has a wide range of scientific research applications, including drug discovery, materials science, and environmental science. In drug discovery, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been used as a starting material for synthesizing various drugs, including antiviral and anticancer agents. In materials science, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been used as a building block for synthesizing polymers and liquid crystals. In environmental science, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been used as a marker for studying the fate and transport of perfluoroalkyl substances in the environment.
Mécanisme D'action
The mechanism of action of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid is not fully understood. However, it is known that 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid can act as a ligand for various receptors and enzymes, including peroxisome proliferator-activated receptor alpha (PPARα) and cytochrome P450 enzymes. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been shown to activate PPARα, which plays a crucial role in lipid metabolism and inflammation. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has also been shown to inhibit cytochrome P450 enzymes, which are involved in drug metabolism and detoxification.
Effets Biochimiques Et Physiologiques
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid can induce apoptosis in cancer cells and inhibit the growth of viruses, including hepatitis C virus and human immunodeficiency virus. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has also been shown to reduce inflammation and oxidative stress in animal models of liver injury and diabetes. However, the effects of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid on human health are not fully understood, and more research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has several advantages for lab experiments, including its high stability, solubility, and reactivity. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid is also relatively easy to synthesize and purify, making it a useful starting material for various research studies. However, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has some limitations, including its high cost and potential toxicity. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid is also a highly fluorinated compound, which can make it difficult to analyze using standard analytical techniques.
Orientations Futures
There are several future directions for research involving 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid. One direction is to study the effects of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid on different receptors and enzymes, including PPARα and cytochrome P450 enzymes. Another direction is to investigate the potential use of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid in drug discovery, particularly for the development of antiviral and anticancer agents. Additionally, more research is needed to determine the safety and efficacy of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid in humans, as well as its potential environmental impacts. Overall, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has significant potential for various scientific research applications, and further studies are needed to fully understand its properties and potential.
Propriétés
Numéro CAS |
118829-14-4 |
|---|---|
Nom du produit |
2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid |
Formule moléculaire |
C8H2F6O2 |
Poids moléculaire |
244.09 g/mol |
Nom IUPAC |
2,4,5-trifluoro-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H2F6O2/c9-3-1-2(7(15)16)5(10)4(6(3)11)8(12,13)14/h1H,(H,15,16) |
Clé InChI |
SUUYTEUAWNNSEE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)C(=O)O |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

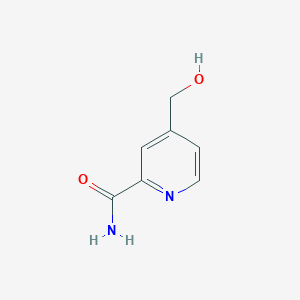
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
